Cas no 2171180-21-3 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid structure
2171180-21-3 structure
商品名:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid
CAS番号:2171180-21-3
MF:C25H30N2O5
メガワット:438.516107082367
CID:6383641
PubChem ID:165524847

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid
    • 2171180-21-3
    • EN300-1574311
    • 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
    • インチ: 1S/C25H30N2O5/c1-3-13-27(15-24(29)30)23(28)14-17(4-2)26-25(31)32-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,3-4,13-16H2,1-2H3,(H,26,31)(H,29,30)/t17-/m1/s1
    • InChIKey: GXRPXPDUUORZNB-QGZVFWFLSA-N
    • ほほえんだ: O(C(N[C@H](CC)CC(N(CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.21547206g/mol
  • どういたいしつりょう: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 95.9Ų

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1574311-1.0g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
1g
$3368.0 2023-06-05
Enamine
EN300-1574311-0.5g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1574311-50mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
50mg
$2829.0 2023-09-24
Enamine
EN300-1574311-2.5g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1574311-0.1g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1574311-10.0g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
10g
$14487.0 2023-06-05
Enamine
EN300-1574311-5000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
5000mg
$9769.0 2023-09-24
Enamine
EN300-1574311-1000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
1000mg
$3368.0 2023-09-24
Enamine
EN300-1574311-2500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
2500mg
$6602.0 2023-09-24
Enamine
EN300-1574311-100mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
2171180-21-3
100mg
$2963.0 2023-09-24

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid 関連文献

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acidに関する追加情報

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic Acid (CAS No. 2171180-21-3): A Novel Compound in Pharmaceutical Research

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid is a complex organic molecule with a unique molecular structure that has recently gained attention in pharmaceutical research due to its potential applications in drug development and biological activity studies. This compound, identified by the CAS No. 2171180-21-3, is characterized by its multifunctional moieties, including a fluorenyl group, a methoxycarbonyl moiety, and a pentanamidoacetic acid chain. These structural features contribute to its distinct physicochemical properties and biological interactions, making it a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of fluoren-9-yl derivatives in the design of bioactive molecules. The fluorenyl group, a polycyclic aromatic hydrocarbon, is known for its stability and ability to modulate molecular interactions. When combined with the methoxycarbonyl functionality, this compound exhibits enhanced solubility and reactivity, which are critical factors in drug formulation and delivery systems. The pentanamidoacetic acid chain further contributes to the molecule's ability to form hydrogen bonds, a property that is essential for interactions with biological targets such as enzymes and receptors.

The 3R configuration of the molecule plays a pivotal role in its stereochemical behavior. Stereochemistry is a key determinant in the pharmacological activity of many drugs, as different enantiomers can exhibit varying degrees of efficacy and safety. The 3R configuration of this compound may confer specific binding affinity to target proteins, making it a valuable tool for selective drug development. This aspect is particularly relevant in the context of modern drug discovery, where stereocontrolled synthesis is increasingly emphasized to minimize side effects and improve therapeutic outcomes.

One of the most significant recent advancements in the field of fluorenyl-based compounds is the application of computational modeling to predict their biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that fluoren-9-yl-modified molecules can exhibit enhanced binding affinities to G-protein-coupled receptors (GPCRs), which are key targets for a wide range of therapeutic agents. This finding aligns with the structural features of 2-(3R)-3-({(9H-fluoren-9-yl)meth,oxycarbonyl}amino)-N-propylpentanamidoacetic acid, suggesting its potential as a lead compound for the development of GPCR-targeted therapies.

Another area of recent interest is the use of fluorenyl derivatives in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug. The methoxycarbonyl group in this molecule may serve as a prodrug moiety, allowing for controlled release of the active compound in specific tissues or cells. This property is particularly advantageous in the treatment of diseases where targeted drug delivery is critical, such as cancer and neurodegenerative disorders.

Experimental studies on fluorenyl-based compounds have also revealed their potential in the development of antimicrobial agents. A 2024 study published in Antimicrobial Agents and Chemotherapy reported that certain fluoren-9-yl-modified molecules exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding is particularly relevant given the growing global challenge of antibiotic resistance. The pentanamidoacetic acid chain in this compound may contribute to its antimicrobial properties by enhancing interactions with bacterial cell membranes.

The N-propyl substituent in this molecule is another critical feature that influences its biological activity. The propyl group can modulate the hydrophobicity of the molecule, affecting its ability to cross cell membranes and reach intracellular targets. This property is essential for the development of drugs that target intracellular pathogens or processes. Additionally, the N-propyl group may also influence the molecule's ability to form intermolecular interactions with other biomolecules, further expanding its potential applications.

Recent advances in synthetic chemistry have enabled the efficient production of fluorenyl-based compounds like 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid. Techniques such as asymmetric catalysis and organocatalysis have been employed to achieve the desired stereochemistry, which is crucial for the molecule's biological activity. These synthetic methods are not only more environmentally sustainable but also allow for the production of larger quantities of the compound, facilitating further research and development.

Moreover, the methoxycarbonyl group in this molecule has been shown to enhance its solubility in aqueous environments, a critical factor for oral drug formulations. This property is particularly important for the development of drugs that require systemic administration. The improved solubility of this compound may also contribute to its bioavailability, ensuring that the active molecule reaches its intended target in sufficient concentrations.

The potential applications of fluorenyl-based compounds extend beyond traditional pharmaceutical uses. Recent studies have explored their role in the development of biosensors and diagnostic tools. The unique optical properties of fluorenyl derivatives make them suitable for use in fluorescence-based assays, which are widely used in medical diagnostics. The pentanamidoacetic acid chain in this compound may further enhance its utility in these applications by enabling specific interactions with biomolecules of interest.

Despite the promising potential of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid, further research is needed to fully elucidate its biological mechanisms and therapeutic potential. Ongoing studies are focused on optimizing its structure to enhance its efficacy and reduce potential side effects. Additionally, the development of more efficient synthetic methods to produce this compound on a larger scale will be crucial for its transition from a research tool to a viable therapeutic agent.

In conclusion, 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure, characterized by the presence of a fluorenyl group, a methoxycarbonyl moiety, and a pentanamidoacetic acid chain, positions it as a promising candidate for the development of new therapeutic agents. As research in this area continues to evolve, this compound may play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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